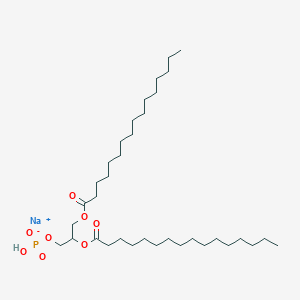

1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium

Description

Significance of Phosphatidic Acid as a Glycerophospholipid and Signaling Molecule in Biological Systems

Glycerophospholipids are the primary components of cellular membranes, forming the lipid bilayer that is essential for cellular structure and function. creative-proteomics.comnih.gov They are amphipathic molecules, possessing a hydrophilic head group and hydrophobic fatty acid tails. portlandpress.comcreative-proteomics.com This structure allows them to form a barrier that separates the cell's interior from the external environment and compartmentalizes intracellular organelles. portlandpress.com Phosphatidic acid (PA) is the simplest glycerophospholipid, consisting of a glycerol (B35011) backbone, two fatty acid chains, and a phosphate (B84403) group. wikipedia.orgnih.gov Although it constitutes a minor fraction of total cellular phospholipids (B1166683), typically around 0.25%, PA is a vital intermediate in the biosynthesis of all other glycerophospholipids and triacylglycerols. wikipedia.orgymdb.cahmdb.ca

Beyond its structural and metabolic precursor roles, phosphatidic acid has emerged as a critical lipid second messenger. portlandpress.comnih.govnih.gov The cellular levels of PA can change rapidly and transiently in response to various external stimuli and internal signals. portlandpress.comnih.gov This dynamic production is regulated by several enzymes, including phospholipase D (PLD), diacylglycerol kinase (DGK), and lysophosphatidic acid acyltransferase (LPAAT). wikipedia.orgportlandpress.com As a signaling molecule, PA exerts its influence by directly interacting with a diverse array of target proteins. portlandpress.comnih.govnih.gov These interactions can modulate the protein's enzymatic activity, alter its subcellular localization, or induce conformational changes. portlandpress.com The unique physicochemical properties of PA, such as its small, highly charged headgroup, allow it to influence membrane curvature and create localized negative charges on the membrane surface, which facilitates the recruitment and activation of specific proteins. wikipedia.orgnih.gov Through these mechanisms, PA is involved in a wide range of fundamental cellular processes, including vesicular trafficking, cytoskeletal organization, cell proliferation, and stress responses. nih.govnih.govmetwarebio.com

The Distinct Role of Dipalmitoylphosphatidic Acid (DPPA) within the Phosphatidic Acid Landscape

The biological function of phosphatidic acid is not generic; it is significantly influenced by the nature of its attached fatty acyl chains. Dipalmitoylphosphatidic acid (DPPA) is a specific molecular species where both acyl chains are the saturated 16-carbon palmitic acid. ymdb.ca This saturation gives DPPA distinct biophysical properties compared to its unsaturated counterparts. For instance, at neutral pH, DPPA forms condensed monolayers, in contrast to the liquid-expanded monolayers formed by unsaturated PAs. researchgate.net This is due to the straight, tightly packing nature of its saturated acyl chains.

These biophysical characteristics have significant functional implications. Research using molecular dynamics simulations has shown that DPPA has a preferential interaction with cholesterol in mixed lipid membranes, a behavior not observed with unsaturated PAs like POPA (1-palmitoyl-2-oleoyl-phosphatidic acid) and SAPA (1-stearoyl-2-arachidonoyl-phosphatidic acid). mdpi.com This suggests that DPPA can form specific microdomains with cholesterol, potentially influencing membrane mechanics and protein function in those regions. mdpi.com The presence of DPPA has been shown to have a strong effect on the tilt modulus of membranes, suggesting it influences the orientation of lipids and membrane curvature. mdpi.com

Functionally, specific roles for DPPA are beginning to be elucidated. Studies have indicated that diacylglycerol kinase ζ can generate dipalmitoyl-phosphatidic acid species during the differentiation of neuroblastoma cells. dntb.gov.ua In the context of disease, DPPA has been investigated for its role in cancer. One study demonstrated that DPPA can inhibit the growth of triple-negative breast cancer and suppress angiogenesis by inhibiting the CUX1/FGF1/HGF signaling pathway. nih.gov It has also been shown to interact with amyloidogenic proteins like human cystatin C, suggesting a potential role in protein-membrane interactions that could be relevant to disease pathology. mdpi.com These findings highlight that the specific acyl chain composition of DPPA confers unique properties that allow it to participate in specialized biological processes, distinguishing its role from the broader phosphatidic acid family.

Historical Context of DPPA Research and Current Academic Frontiers

Phosphatidic acid has been a subject of study for many decades, primarily in the context of lipid metabolism. swolverine.com However, the appreciation for its role as a signaling molecule is a more recent development. The specific functions of different PA molecular species like DPPA have only begun to be explored in detail over the last couple of decades, propelled by advancements in analytical techniques. Early research often focused on the general biophysical properties of phospholipids, using DPPA in model membrane systems like monolayers and bilayers to understand fundamental lipid behaviors. researchgate.netnih.gov For example, studies in the 1980s used techniques like differential scanning calorimetry to investigate the phase transition behavior of DPPA at different pH levels. nih.gov

Current research on DPPA is highly interdisciplinary, spanning biophysics, cell biology, and medicine. A major frontier is the detailed characterization of its interactions with specific proteins and its effect on membrane properties. Advanced techniques such as solid-state nuclear magnetic resonance (NMR) and computational molecular dynamics simulations are being employed to understand how DPPA interacts with membrane components like cholesterol and how it modulates membrane mechanics. mdpi.com These biophysical studies aim to connect the molecular properties of DPPA to its cellular functions. nih.gov

Another significant area of current research is the role of DPPA in pathology and its potential as a therapeutic agent. Studies are actively investigating its anti-tumor and anti-angiogenic effects, particularly in breast cancer. nih.govresearchgate.net Research has also pointed to DPPA's involvement in diabetic nephropathy, where it may have a therapeutic effect on renal interstitial fibrosis. nih.gov These studies are moving the field from fundamental characterization towards translational applications, aiming to understand how manipulating DPPA levels or its downstream signaling could be used to treat diseases. The ongoing identification of new DPPA-binding proteins and its specific roles in complex signaling networks remains a vibrant and evolving area of academic inquiry. nih.govmdpi.com

Data Tables

Table 1: Physicochemical Properties of Dipalmitoylphosphatidic Acid (DPPA)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C35H69O8P | creative-proteomics.comwikipedia.orgnih.gov |

| Average Mass | 648.903 g/mol | wikipedia.orgnih.gov |

| Monoisotopic Mass | 648.473006 g/mol | wikipedia.org |

| Synonyms | 1,2-Dipalmitoyl-sn-glycero-3-phosphate, 16:0 PA | nih.govwiley.com |

| CAS Number | 7091-44-3 (L-α form) | nih.govwiley.com |

| Appearance | White solid | nih.gov |

| Headgroup | Phosphomonoester | portlandpress.comnih.gov |

| Acyl Chains | 2 x Palmitic Acid (16:0) | ymdb.ca |

| Monolayer Phase (neutral pH) | Condensed | researchgate.net |

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Dipalmitoylphosphatidic acid | DPPA |

| Phosphatidic acid | PA |

| Glycerophospholipid | GPL |

| Phospholipase D | PLD |

| Diacylglycerol kinase | DGK |

| Lysophosphatidic acid acyltransferase | LPAAT |

| 1-palmitoyl-2-oleoyl-phosphatidic acid | POPA |

| 1-stearoyl-2-arachidonoyl-phosphatidic acid | SAPA |

| Cholesterol | - |

| Human cystatin C | hCC |

| Cut-like homeobox 1 | CUX1 |

| Fibroblast growth factor 1 | FGF1 |

Structure

2D Structure

Properties

CAS No. |

71065-87-7 |

|---|---|

Molecular Formula |

C35H69NaO8P |

Molecular Weight |

671.9 g/mol |

IUPAC Name |

disodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/t33-;/m1./s1 |

InChI Key |

HZVPBNGKCKYXAH-MGDILKBHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

Appearance |

Unit:100 mgSolvent:nonePurity:98+%Physical solid |

Other CAS No. |

71065-87-7 |

Synonyms |

DPPA |

Origin of Product |

United States |

Biosynthesis and Enzymatic Regulation of Dipalmitoylphosphatidic Acid

De Novo Biosynthesis Pathways of Phosphatidic Acid in Mammalian Cells

The primary route for generating phosphatidic acid, including DPPA, is the de novo synthesis pathway, also known as the Kennedy pathway. aocs.org This process begins with glycerol-3-phosphate and involves two sequential acylation steps catalyzed by specific acyltransferases. aocs.org

Lysophosphatidic Acid Acyltransferase (LPAAT) Contributions

The second acylation step, catalyzed by LPAAT (or AGPAT), is critical for the final composition of the phosphatidic acid molecule. nih.gov There are multiple isoforms of LPAAT, and their substrate specificity for both the lysophosphatidic acid acceptor and the fatty acyl-CoA donor dictates the final PA species. encyclopedia.pubnih.gov For DPPA to be formed through this pathway, an LPAAT enzyme must efficiently acylate 1-palmitoyl-LPA with a second palmitoyl-CoA. While many LPAAT isoforms show a preference for unsaturated acyl-CoAs for the sn-2 position, the existence of distinct pools of PA suggests that specific LPAATs can utilize saturated donors under certain conditions or in specific cellular compartments. aocs.orgnih.gov For instance, studies in lung type II cells, which produce large amounts of dipalmitoylphosphatidylcholine (a downstream product of DPPA), have shown that microsomes can synthesize dipalmitoylphosphatidic acid de novo when supplied with glycerol-3-phosphate and palmitoyl-CoA, indicating the presence of the necessary LPAAT activity. annualreviews.org

Phospholipase D (PLD)-Mediated DPPA Generation and Regulation

An alternative pathway for generating phosphatidic acid is through the hydrolysis of existing phospholipids (B1166683), most notably phosphatidylcholine (PC), by the enzyme Phospholipase D (PLD). wikipedia.orgmdpi.com This reaction cleaves the phosphodiester bond of a phospholipid, yielding PA and a free head group (e.g., choline). mdpi.com If the substrate for PLD is dipalmitoylphosphatidylcholine (DPPC), the product will be dipalmitoylphosphatidic acid (DPPA).

PLD1 and PLD2 Isozyme Specificity and Activation

In mammals, the two best-characterized isoforms of PLD are PLD1 and PLD2. wikipedia.org Both enzymes catalyze the same reaction but differ in their localization, basal activity, and regulation. wikipedia.orgmdpi.com

PLD1 has low basal activity and is primarily located in intracellular compartments like the Golgi apparatus and endosomes. wikipedia.orgmdpi.com It requires activation by various signaling molecules, including small GTP-binding proteins (such as Arf and Rho) and Protein Kinase C (PKC). ahajournals.orgsigmaaldrich.com Upon stimulation, PLD1 can translocate to the plasma membrane. wikipedia.org

PLD2 is predominantly found at the plasma membrane and exhibits high constitutive activity. wikipedia.orgmdpi.com While considered constitutively active, its activity can be further modulated by factors like phosphatidylinositol 4,5-bisphosphate (PIP2). wikipedia.orgahajournals.org

Both PLD1 and PLD2 require PIP2 as a cofactor for their activity. wikipedia.org The activation of PLD is often triggered by extracellular stimuli acting on G-protein coupled receptors or receptor tyrosine kinases. sigmaaldrich.com For example, PKC isoforms α, β, and γ can stimulate both PLD1 and PLD2 activity. mdpi.com

| Feature | PLD1 | PLD2 |

|---|---|---|

| Primary Localization | Intracellular (Golgi, endosomes) wikipedia.orgmdpi.com | Plasma membrane wikipedia.orgmdpi.com |

| Basal Activity | Low wikipedia.org | High (constitutively active) wikipedia.org |

| Key Activators | Arf, Rho, Rac, PKC ahajournals.orgsigmaaldrich.com | PIP2 ahajournals.org |

| Cofactor Requirement | Phosphatidylinositol 4,5-bisphosphate (PIP2) is required for both. wikipedia.org |

Regulation of PLD Activity by Product Segregation

The activity of PLD enzymes can be regulated by the spatial organization and local concentration of their products. Phosphatidic acid, the product of PLD, is a cone-shaped lipid that can alter membrane curvature, potentially facilitating vesicle budding and fission. wikipedia.org This alteration of the local membrane environment can influence enzyme activity. Furthermore, there is evidence for product inhibition, where the accumulation of PA can create negative feedback on PLD activity. For instance, the PLD1 PX-domain can bind phosphatidic acid, suggesting a potential mechanism where the product could regulate enzyme localization or function. nih.gov The rapid conversion of PA to other signaling lipids, such as diacylglycerol (DAG), is another crucial aspect of its regulation, ensuring that the signal is transient. pnas.org This spatial and temporal control, or "product segregation," ensures that PA signaling is localized and tightly controlled.

Diacylglycerol Kinase (DGK)-Dependent DPPA Formation

A third pathway for synthesizing phosphatidic acid involves the phosphorylation of diacylglycerol (DAG) by Diacylglycerol Kinase (DGK) enzymes. wikipedia.org This pathway is particularly important in signaling cascades where DAG is produced as a second messenger, for example, by phospholipase C. The phosphorylation of DAG by DGK not only attenuates DAG-mediated signals but also generates PA, which has its own distinct signaling roles. nih.gov

Mammals possess ten DGK isozymes, which are categorized into five types based on their structural domains. mdpi.com These isoforms exhibit different substrate specificities, and their activation is crucial for regulating a multitude of cellular processes. nih.govnih.gov If the DAG substrate is dipalmitoyl-diacylglycerol, then the action of a DGK will produce dipalmitoylphosphatidic acid. Research has indicated that specific DGK isoforms are responsible for generating particular PA molecular species. For example, DGKζ has been shown to generate dipalmitoyl-phosphatidic acid species during the differentiation of neuroblastoma cells. mdpi.comresearchgate.net Similarly, DGKα can produce PA species containing palmitic acid (16:0) in T-cells. nih.gov However, some DGK isoforms show a clear preference for DAGs containing unsaturated fatty acids, such as DGKε, which is specific for arachidonate-containing DAG. wikipedia.orgfrontiersin.org This isoform-specific substrate preference is a key mechanism for generating diverse and functionally distinct pools of PA within the cell.

DGK Isozyme Specificity and Molecular Species Production

While it was once thought that DGKs primarily phosphorylate 1-stearoyl-2-arachidonoyl-DAG resulting from phosphatidylinositol turnover, recent evidence shows that most DGK isozymes can phosphorylate a diverse range of DAG species. mdpi.commdpi.com This specificity is crucial for the production of distinct PA molecules, such as DPPA, which have unique cellular roles.

Several DGK isozymes have been identified to generate PA species with saturated fatty acids like palmitate (16:0).

Diacylglycerol Kinase ζ (DGKζ) : This isozyme has been shown to generate dipalmitoyl-phosphatidic acid (16:0/16:0-PA) species during the differentiation of neuroblastoma cells. acs.orgmdpi.com DGKζ contains a MARCKS domain and ankyrin repeats, and its localization and activity are regulated by phosphorylation, allowing it to control specific cellular events like neurite outgrowth. nih.gov

Diacylglycerol Kinase α (DGKα) : In Jurkat T cells, DGKα has been found to produce various PA species containing palmitic acid (16:0) and/or palmitoleic acid (16:1). mdpi.com Studies on membrane morphology suggest that DGKα exhibits higher substrate specificity for 16:0-containing DG molecular species under certain conditions. mdpi.com

Diacylglycerol Kinase δ (DGKδ) : This isozyme has been shown to generate PA species containing 16:0 and/or 16:1 in C2C12 myoblast cells in response to high glucose stimulation. mdpi.com

Table 1: DGK Isozymes Involved in Palmitate-Containing Phosphatidic Acid Production This interactive table summarizes research findings on DGK isozyme specificity.

| DGK Isozyme | Cell/Tissue Context | Palmitate-Containing PA Species Produced | References |

|---|---|---|---|

| DGKζ | Neuroblastoma cells | Dipalmitoyl-phosphatidic acid (16:0/16:0-PA) | acs.orgmdpi.com |

| DGKα | Jurkat T cells | 16:0- and/or 16:1-containing PA species | mdpi.com |

| DGKδ | C2C12 myoblast cells | 16:0- and/or 16:1-containing PA species | mdpi.com |

Regulation of Diacylglycerol (DG) and DPPA Balance

The enzymatic activity of DGKs is a primary mechanism for controlling the intracellular balance between DAG and PA. mdpi.comfrontiersin.org By phosphorylating a dipalmitoyl-glycerol molecule, a specific DGK isozyme simultaneously terminates DAG-mediated signals and initiates signals mediated by the newly formed DPPA. acs.org This conversion is reversible, as PA can be dephosphorylated back to DAG by phosphatidic acid phosphohydrolase (PAP) enzymes. mdpi.com The regulation of DGK activity, therefore, directly affects the equilibrium between these two crucial lipid second messengers, which can influence processes from cell growth to metabolism. mdpi.commdpi.com The isoform-specific regulation and localization of DGKs allow for the precise shaping of DAG and PA gradients within cellular membranes, ensuring that DPPA is produced at the right time and place to fulfill its specific functions. frontiersin.org

Phosphatidic Acid Phosphohydrolase (PAP) in DPPA Turnover

The turnover of dipalmitoylphosphatidic acid is primarily managed by the enzyme phosphatidic acid phosphohydrolase (PAP), also known as lipin. nih.govrutgers.edu This enzyme catalyzes the dephosphorylation of PA, yielding diacylglycerol (DAG) and inorganic phosphate (B84403). rutgers.educreative-proteomics.com This reaction is not only a key step in the degradation of PA signaling molecules like DPPA but is also the committed step in the synthesis of triacylglycerol and other major phospholipids. nih.govrutgers.edu Therefore, PAP activity is central to regulating the levels of DPPA and its metabolic fate.

Catalytic Mechanisms and Regulatory Phosphorylation of PAP

PAP enzymes are classified as Mg²⁺-dependent phosphatases. nih.govrutgers.edu Their catalytic function resides within a haloacid dehalogenase (HAD)-like domain. nih.govbiorxiv.org The catalytic site contains conserved motifs, such as a DXDX(T/V) motif, which are essential for the dephosphorylation reaction. nih.gov Recent structural studies have provided a detailed view of the enzyme in different catalytic states, highlighting how highly conserved aspartate and arginine residues coordinate with a magnesium ion to recognize and act upon the membrane-embedded PA substrate. biorxiv.org

The activity of PAP is tightly regulated, primarily through phosphorylation. rutgers.edu In yeast, the PAP enzyme Pah1p is phosphorylated by several protein kinases, including cyclin-dependent kinases (CDKs) like Cdc28p and Pho85p, as well as protein kinase A and protein kinase C. rutgers.edunih.gov Similarly, in plants, CDKA;1 has been shown to phosphorylate and regulate PAP activity. worktribe.com This phosphorylation generally inhibits PAP function by causing it to dissociate from the membrane, where its substrate, DPPA, resides, and relocate to the cytosol. rutgers.eduworktribe.com Dephosphorylation, carried out by phosphatase complexes like Nem1p-Spo7p in yeast, reverses this inhibition, allowing PAP to associate with the membrane and dephosphorylate PA. nih.gov

Table 2: Kinases Involved in the Regulatory Phosphorylation of PAP This interactive table lists kinases known to phosphorylate and regulate PAP enzymes.

| Kinase | Organism/System | Effect on PAP | References |

|---|---|---|---|

| Cdc28p (CDK) | Yeast | Phosphorylation, cytosolic localization, inhibition | rutgers.edunih.gov |

| Pho85p (CDK) | Yeast | Phosphorylation, cytosolic localization, inhibition | rutgers.edunih.gov |

| Protein Kinase A | Yeast | Phosphorylation | rutgers.edunih.gov |

| Protein Kinase C | Yeast | Phosphorylation, decreased membrane interaction | rutgers.edu |

| CDKA;1 (CDK) | Arabidopsis thaliana | Phosphorylation, reduced activity and membrane association | worktribe.com |

Dipalmitoylphosphatidic Acid in Cellular Signaling Cascades

DPPA as a Lipid Second Messenger

Phosphatidic acid, in general, has been firmly established as a lipid second messenger, a class of signaling molecules that are rapidly generated or degraded in response to extracellular stimuli. nih.gov The cellular levels of PA are dynamically regulated by the coordinated action of enzymes such as phospholipase D (PLD), which hydrolyzes structural phospholipids (B1166683) like phosphatidylcholine, and diacylglycerol kinase (DGK), which phosphorylates diacylglycerol. nih.gov This rapid turnover allows for tight temporal and spatial control over signaling events. DPPA, as a specific molecular species of PA, participates in these signaling cascades, with its dipalmitoyl structure being a key determinant of its function.

Mechanisms of DPPA-Mediated Signal Transduction

The signaling function of DPPA is executed through several distinct mechanisms that leverage its unique structural and electrostatic properties. These mechanisms are fundamental to how this lipid second messenger translates upstream signals into downstream cellular responses.

One of the primary modes of action for PA, including DPPA, is the direct binding and regulation of target protein activity. nih.gov The small, highly negatively charged phosphate (B84403) headgroup of DPPA can interact with specific positively charged domains on effector proteins. This interaction can induce conformational changes that alter the protein's catalytic activity, its ability to bind to other proteins, or its subcellular localization. nih.govyoutube.com

Another critical mechanism is membrane tethering. DPPA can act as an anchor, recruiting cytosolic proteins to specific membrane locations where they can participate in signaling complexes. nih.gov By accumulating in specific membrane microdomains, DPPA can create localized platforms that facilitate the assembly and activation of signaling cascades. The saturated acyl chains of DPPA influence the local membrane environment, which can further modulate the recruitment and function of these proteins.

The table below summarizes key proteins and processes influenced by PA, with implications for DPPA's role in signal transduction.

| Target/Process | General Function | Potential Role of DPPA |

| Protein Kinases & Phosphatases | Regulation of protein phosphorylation state | Modulation of kinase/phosphatase activity through direct binding |

| G-protein Regulation | Control of G-protein coupled receptor signaling | Influencing the activity of G-proteins or their regulators |

| Vesicular Trafficking | Regulation of vesicle formation, fusion, and transport | Acting as a localized signal for the recruitment of trafficking machinery |

| Cytoskeletal Dynamics | Organization and remodeling of the actin cytoskeleton | Interacting with proteins that regulate actin polymerization and organization |

Subcellular Compartmentalization of DPPA Signaling Pools

The signaling outcomes initiated by DPPA are intrinsically linked to where within the cell it is produced. Different subcellular organelles maintain distinct lipid compositions and house specific isoforms of PA-metabolizing enzymes, leading to the generation of localized pools of DPPA that can activate specific downstream pathways. nih.govyoutube.com

Plasma Membrane: The plasma membrane is a major site of signal-induced PA production. mdpi.com Here, DPPA can be generated in response to various extracellular signals, where it can recruit and activate proteins involved in pathways like cell growth and cytoskeletal reorganization. mdpi.com

Endoplasmic Reticulum (ER): The ER is a central hub for lipid synthesis, including the foundational steps of PA production. youtube.com While much of this PA is used for the synthesis of other lipids, a distinct signaling pool of PA, potentially including DPPA, can exist at the ER to regulate local processes.

Lysosome: The lysosomal membrane has emerged as a critical signaling platform, particularly for the mTOR pathway. Specific generation of PA, including saturated forms, on the lysosomal surface is essential for the recruitment and activation of key signaling complexes. nih.govnih.gov

Nucleus: Evidence suggests that PA is also present in the nucleus and can interact with nuclear proteins, potentially influencing gene transcription and other nuclear functions. mdpi.com

The distinct localization of DPPA pools allows for the specific regulation of cellular processes, preventing unwanted crosstalk between signaling pathways and ensuring that cellular responses are appropriate to the initial stimulus.

DPPA Regulation of the Mammalian Target of Rapamycin (B549165) (mTOR) Pathway

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. nih.govmdpi.com It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.gov Phosphatidic acid is a critical lipid second messenger that directly interacts with and regulates the activity of the mTOR pathway. nih.gov The specific acyl chain structure of the PA molecule, such as in DPPA, is a crucial factor in determining the nature of this regulation. researchgate.net

Differential Effects of DPPA on mTORC1 and mTORC2 Complexes

Research indicates that phosphatidic acid is required for the assembly and stability of both mTORC1 and mTORC2. researchgate.net However, the saturation of the PA acyl chains appears to impart differential effects on the two complexes. While PA species with at least one unsaturated fatty acid are generally considered activators of mTORC1, fully saturated species like DPPA have been shown to have inhibitory effects, particularly on mTORC2. One study suggested that dipalmitoyl-PA can promote the disassembly of the mTORC2 complex and inhibit the phosphorylation of its key downstream substrate, Akt. researchgate.net This suggests that a shift in the cellular balance from unsaturated PA to saturated PA, like DPPA, could selectively dampen mTORC2 signaling while having different effects on mTORC1.

Acyl Chain Specificity in mTOR-DPPA Interactions

The interaction between PA and mTOR is highly specific and is mediated by the FRB (FKBP12-Rapamycin Binding) domain of the mTOR protein. nih.govresearchgate.net The binding of PA to this domain is thought to stabilize the mTOR complexes and promote their kinase activity. The structure of the PA acyl chains plays a pivotal role in the selectivity of this interaction. researchgate.net Studies comparing different PA species have shown that the mTOR FRB domain exhibits distinct binding preferences. The two saturated palmitoyl (B13399708) chains of DPPA create a specific molecular shape and hydrophobicity that is recognized differently by the FRB domain compared to unsaturated PA species. This structural specificity is the molecular basis for the differential regulation of mTORC1 and mTORC2 by various PA molecules, with saturated PAs like DPPA potentially favoring an inhibitory conformation for mTORC2. nih.govresearchgate.net

The table below summarizes the differential interactions of PA species with mTOR complexes.

| PA Species | Acyl Chain Composition | Primary Effect on mTORC1 | Primary Effect on mTORC2 |

| DPPA | 16:0 / 16:0 (Saturated) | Less activating / Potentially inhibitory | Inhibitory; promotes disassembly |

| Unsaturated PA | e.g., 16:0 / 18:1 | Activating | Activating / Required for assembly |

Spatial Regulation of mTOR by DPPA at Organelle Membranes

The subcellular location of mTOR signaling is critical for its function, and DPPA plays a role in this spatial regulation. mTORC1 activation, in response to signals like amino acids and growth factors, is famously dependent on its translocation to the surface of the lysosome. nih.govnih.govnih.gov Phosphatidic acid is an essential mediator of this process. nih.govnih.gov Upon stimulation, PLD translocates to the lysosome and generates PA locally. nih.gov This lysosomal pool of PA, which can include DPPA, is required for the stable recruitment and subsequent activation of mTORC1 by the small GTPase Rheb. nih.govnih.gov Therefore, the localized synthesis of DPPA at the lysosomal membrane acts as a spatial cue to integrate incoming signals for mTORC1 activation. While mTORC2 activity has been associated with other membranes like the plasma membrane and mitochondria-associated membranes, the specific role of DPPA in regulating mTORC2 at these locations is an area of ongoing investigation. nih.govmdpi.com

Dipalmitoylphosphatidic acid (DPPA), a specific molecular species of phosphatidic acid (PA) characterized by two 16-carbon saturated acyl chains, functions as a critical lipid second messenger in a variety of cellular signaling pathways. Its generation, particularly by enzymes like diacylglycerol kinase ζ, is noted during key cellular processes such as neuronal differentiation. nih.govresearchgate.netnih.gov As a bioactive phospholipid, DPPA exerts influence over fundamental cellular behaviors by modulating complex signaling networks, including the Mitogen-Activated Protein Kinase (MAPK), G-Protein Coupled Receptor (GPCR), and Hippo pathways.

Activation of ERK Cascade by DPPA

The extracellular signal-regulated kinase (ERK) cascade, a central component of the MAPK signaling pathway, is a critical regulator of cell proliferation, differentiation, and survival. nih.gov The activation of this pathway by phosphatidic acid is a documented phenomenon. nih.govmdpi.com Research in myoblasts demonstrates that PA treatment stimulates the MEK/ERK1-2 pathway, leading to cellular proliferation. mdpi.com This process is initiated at the cell surface and involves a canonical three-tiered kinase module: a MAP kinase kinase kinase (e.g., Raf), a MAP kinase kinase (MEK), and a MAP kinase (ERK). mdpi.com

The mechanism involves the sequential phosphorylation and activation of these kinases. Activated receptors at the cell membrane trigger the activation of Ras, which in turn recruits and activates Raf at the membrane. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK1/2. nih.gov The activation of this cascade by PA is integral to its mitogenic effects. nih.govmdpi.com Interestingly, while PA generally acts as an activator, the specific context can alter the functional outcome. For instance, nanoparticles formulated with DPPA have been utilized to deliver ERK inhibitors, where the lipid itself contributes to an antiangiogenic and antitumor effect, which in that specific system, was associated with an inhibition of ERK1/2 phosphorylation. nih.gov

| Protein | Family | Function in ERK Cascade | Modulation by Phosphatidic Acid (PA) |

|---|---|---|---|

| Raf (e.g., c-Raf) | MAPKKK | Phosphorylates and activates MEK1/2. | Activated downstream of PA-mediated receptor signaling. |

| MEK1/2 | MAPKK | Phosphorylates and activates ERK1/2. | Activated by Raf as a consequence of PA signaling. mdpi.com |

| ERK1/2 | MAPK | Phosphorylates numerous cytoplasmic and nuclear substrates to regulate proliferation and differentiation. | Phosphorylated and activated in response to PA stimulation. nih.govmdpi.com |

DPPA-Induced Tyrosine Phosphorylation of MAPK Family Proteins

A hallmark of MAPK activation is the dual phosphorylation of threonine and tyrosine residues within a conserved tripeptide motif in the activation loop of the kinase. researchgate.net For ERK1/2, this occurs on the Threonine-Glutamate-Tyrosine (TEY) motif. This dual phosphorylation, catalyzed by the upstream kinase MEK, dramatically increases the kinase's catalytic activity. researchgate.net

Studies on myoblasts have shown that treatment with PA leads to a rapid and time-dependent phosphorylation of ERK1/2 at residues Thr-202 and Tyr-204. mdpi.com This specific phosphorylation event confirms the activation of the ERK1/2 pathway by PA. The induction of this tyrosine phosphorylation is a critical step that enables ERK to act on its downstream targets, thereby propagating the signal that ultimately influences gene expression and cellular responses like proliferation. nih.govmdpi.comresearchgate.net

DPPA Interactions with G-Protein Coupled Receptors (GPCRs) and Downstream Signaling

G-Protein Coupled Receptors are the largest family of cell surface receptors and are integral to cellular responses to a vast array of external stimuli. nih.gov Phosphatidic acid has been identified as a key regulator of signal output from GPCRs. This regulation can occur through various mechanisms, including direct interaction with the receptors themselves.

Role of DPPA in LPA1 Receptor Activation

The lysophosphatidic acid receptor 1 (LPA1) is a GPCR that plays significant roles in cell proliferation, migration, and survival. nih.gov While its primary ligand is lysophosphatidic acid (LPA), compelling evidence shows that phosphatidic acid can also directly interact with and activate LPA receptors. nih.gov

Crucially, research has demonstrated that PA stimulates myoblast proliferation through direct engagement with LPA1 and LPA2 receptors. nih.govmdpi.com This activation occurs in the absence of conversion of PA to LPA, indicating that PA itself is acting as a functional agonist at these receptors. nih.gov Upon binding, DPPA would induce a conformational change in the LPA1 receptor, leading to the activation of its coupled heterotrimeric G proteins, primarily from the Gαi, Gαq, and Gα12/13 families. nih.gov This initiates downstream signaling cascades, including the PI3K/Akt pathway and the aforementioned MEK/ERK pathway, which are responsible for the observed mitogenic effects. nih.govmdpi.com

| Protein | Type | Function | Effect of DPPA Interaction |

|---|---|---|---|

| LPA1 Receptor | GPCR | Binds extracellular ligands and activates intracellular G proteins. | Directly binds and activates the receptor, acting as an agonist. nih.govmdpi.com |

| Gαi/Gαq/Gα12/13 | G-Protein Subunits | Transmit signals from an activated GPCR to downstream effectors (e.g., adenylyl cyclase, phospholipase C, RhoGEF). | Activated upon DPPA-induced LPA1 activation. nih.gov |

| PI3K/Akt & MEK/ERK | Signaling Cascades | Mediate downstream effects of receptor activation, such as cell proliferation and survival. | Activated downstream of DPPA-LPA1 interaction. nih.govmdpi.com |

DPPA in the Regulation of the Hippo Signaling Pathway

The Hippo signaling pathway is a highly conserved signaling cascade that acts as a critical regulator of organ size and a barrier against tumorigenesis by inhibiting cell proliferation and promoting apoptosis. nih.gov The core of the pathway is a kinase cascade involving MST1/2 and LATS1/2. nih.gov Recent findings have identified phosphatidic acid as a key lipid messenger that directly regulates core components of this pathway. nih.govnih.gov

Direct Binding of DPPA to Neurofibromin 2 (NF2) and Large Tumor Suppressor Homologs (LATS1/2)

Research has revealed that phosphatidic acid can physically interact with key tumor-suppressive components of the Hippo pathway, namely Neurofibromin 2 (NF2, also known as Merlin) and the LATS1/2 kinases. nih.govnih.gov This interaction is inhibitory to the pathway's function.

Specifically, the binding of PA to NF2, a tumor suppressor that links cell-surface receptors to the Hippo kinase cascade, hinders the recruitment and translocation of LATS kinases to the cell membrane, which is a necessary step for their activation. nih.govnih.gov Concurrently, PA binds directly to the kinase domain of LATS1/2. nih.gov This binding disrupts the necessary association between LATS and its co-activator, MOB1. nih.govnih.gov The dual effect of PA binding—inhibiting NF2-mediated LATS activation and disrupting the LATS-MOB1 complex—leads to a potent inhibition of LATS kinase activity. nih.gov When LATS is inhibited, its downstream targets, the transcriptional co-activators Yes-associated protein (YAP) and TAZ, are not phosphorylated, allowing them to translocate to the nucleus and promote the expression of genes that drive cell proliferation and inhibit apoptosis. nih.govbiorxiv.org Therefore, through direct binding to NF2 and LATS1/2, DPPA functions as a negative regulator of the Hippo pathway's tumor-suppressive signaling.

| Protein | Role in Hippo Pathway | Effect of Direct Phosphatidic Acid Binding |

|---|---|---|

| Neurofibromin 2 (NF2/Merlin) | Upstream regulator; facilitates LATS activation at the plasma membrane. | Binding inhibits LATS recruitment to the membrane, preventing its activation. nih.govnih.gov |

| LATS1/2 | Core kinase; phosphorylates and inactivates YAP/TAZ. | Binding disrupts the activating LATS-MOB1 complex, inhibiting kinase activity. nih.govnih.gov |

| YAP/TAZ | Transcriptional co-activators; downstream effectors. | Activity is increased (de-repressed) due to the inhibition of the upstream LATS kinases. nih.gov |

Impact on YAP/TAZ Activity and Mechanotransduction

Dipalmitoyl phosphatidic acid (DPPA), a species of phosphatidic acid (PA), plays a significant role in cellular signaling, particularly in the regulation of the Hippo pathway and its downstream effectors, Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ). These proteins are critical mediators of mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals.

Research has demonstrated that phosphatidic acid can positively regulate YAP activity. nih.govnih.govucsf.edu Under conditions that typically activate the Hippo pathway, leading to the phosphorylation and cytoplasmic sequestration of YAP/TAZ, the introduction of PA can counteract these effects. nih.gov Mechanistically, PA has been shown to directly interact with core components of the Hippo pathway. It can disrupt the formation of the LATS-MOB1 complex and interfere with the membrane translocation and activation of LATS mediated by NF2. nih.gov This inhibition of the LATS kinases, which are responsible for phosphorylating YAP and TAZ, leads to their activation. nih.govnih.govucsf.edu

The activation of YAP/TAZ by phosphatidic acid is characterized by a reduction in their phosphorylation and a subsequent increase in their translocation to the nucleus. nih.gov Once in the nucleus, YAP and TAZ associate with TEAD transcription factors to modulate the expression of genes involved in cell proliferation and survival. nih.govbjmu.edu.cn Studies have shown that treatment of cells with PA leads to a significant decrease in YAP phosphorylation at serine 127, a key regulatory site, and a marked increase in the percentage of cells with nuclear-localized YAP. nih.gov

The influence of phosphatidic acid on YAP/TAZ is also intertwined with mechanotransduction signaling cascades. One proposed pathway involves a sequence of events initiated by focal adhesions (FAs) that leads from phospholipase C gamma 1 (PLCγ1) and phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) to the generation of PA. pnas.org This PA-mediated signaling is suggested to work in parallel with the RhoA GTPase pathway, which regulates cytoskeletal tension, to control YAP/TAZ activity in response to mechanical cues such as extracellular matrix (ECM) stiffness. pnas.orgresearchgate.net

It is important to note that the specific effects of phosphatidic acid on cellular signaling can be dependent on the nature of its acyl chains. Research comparing different PA species has indicated that unsaturated forms of PA may be more potent activators of YAP nuclear translocation than saturated forms like dipalmitoyl phosphatidic acid. acs.org

Table 1: Effect of Phosphatidic Acid on YAP Phosphorylation and Localization

| Treatment | YAP Phosphorylation (S127) | Nuclear YAP Localization (% of cells) |

| Serum Starved (Control) | High | Low |

| Phosphatidic Acid | Reduced | Increased |

| Other Lipids (PC, PE, PS) | No significant change | No significant change |

| This table summarizes qualitative findings from research on the effects of phosphatidic acid on YAP activity. nih.gov |

Membrane Biophysics and Dynamics Mediated by Dipalmitoylphosphatidic Acid

DPPA Influence on Membrane Structure and Curvature

Dipalmitoylphosphatidic acid (DPPA), a simple yet crucial phospholipid, plays a significant role in modulating the biophysical properties of cellular membranes. Its influence extends to the fundamental aspects of membrane architecture, including structure and curvature, which are pivotal for a myriad of cellular processes.

Inverse Conical Shape of DPPA and Negative Membrane Curvature Induction

The molecular geometry of a lipid is a key determinant of its packing within a bilayer and, consequently, the curvature of the membrane. Phosphatidic acid (PA), including DPPA, is characterized by an inverse conical shape, where the cross-sectional area of the headgroup is smaller than that of the acyl chains. nih.govresearchgate.netmdpi.com This molecular shape is a critical factor in the induction of negative membrane curvature, a phenomenon where the membrane bends away from the cytoplasm. nih.govresearchgate.netnus.edu.sg Lipids with an inverted conical shape, like DPPA, are predicted to fit favorably into negatively curved membrane regions. nih.govresearchgate.net The presence of such lipids can facilitate membrane bending and is a potential mechanism for lipid sorting within the membrane. nih.gov

The generation of local negative curvature by DPPA is implicated in various cellular functions that require membrane deformation. nih.gov The small, charged headgroup of phosphatidic acid, combined with its two bulky acyl chains, drives this propensity for negative curvature. nih.govmdpi.com This intrinsic property of DPPA is fundamental to its role in more complex membrane dynamics.

Role of DPPA in Membrane Remodeling and Vesicular Trafficking

The ability of DPPA to induce negative curvature is intrinsically linked to its involvement in membrane remodeling and vesicular trafficking. Phospholipase D (PLD), an enzyme that hydrolyzes phosphatidylcholine to produce phosphatidic acid, is involved in processes like vesicle trafficking. nih.gov The localized production of PA, and by extension DPPA, can alter the local membrane environment to facilitate the budding and fission of vesicles, which are essential steps in endocytosis and exocytosis. mdpi.com

While the broader category of phosphatidic acid is known to be involved in these processes, the specific role of DPPA is an area of active investigation. The physical presence of cone-shaped lipids like PA can lead to the formation of membrane defects, which can also modulate protein recruitment and function at the membrane. mdpi.com Furthermore, studies have shown that phosphatidic acid enhances dynamin-based membrane remodeling, a key component of receptor-mediated endocytosis. nih.gov This suggests that the localized accumulation of DPPA could be a critical trigger for the dynamic changes in membrane shape required for the transport of materials into and out of the cell.

Phase Behavior and Packing Properties of DPPA in Lipid Bilayers and Monolayers

The collective behavior of DPPA molecules within a lipid assembly dictates the physical state and properties of the membrane. This includes its phase behavior, packing density, and the arrangement of its acyl chains, all of which are influenced by the surrounding lipid environment.

Impact of DPPA on Bilayer Thickness and Lateral Diffusion

The incorporation of DPPA into a lipid bilayer has a notable impact on its structural parameters. In mixed bilayers, the presence of DPPA generally leads to an increase in membrane thickness. mdpi.com This is partly because DPPA is often in a gel phase at physiological temperatures, and gel-phase membranes are inherently thicker. mdpi.com

The effect of DPPA on the lateral diffusion of lipids within the bilayer is more complex. While the addition of phosphatidic acids, in general, can increase the lateral diffusion coefficient, the effect of DPPA can differ from that of its unsaturated counterparts. mdpi.com In some mixed systems, such as with POPC and cholesterol, the addition of DPPA leads to an increase in the lateral diffusion coefficient. mdpi.com However, the gel state of DPPA can also lead to reduced lipid mobility due to more ordered packing. mdpi.com The lateral diffusion of lipids is a critical parameter for membrane fluidity and the mobility of embedded proteins.

Interdigitation Properties of DPPA-Containing Membranes

Interdigitation is a phenomenon where the acyl chains of lipids from opposing leaflets of the bilayer interpenetrate. This can significantly alter the thickness and order of the membrane. In asymmetric membranes, where the lipid composition of the two leaflets differs, interdigitation can be induced. For instance, fully saturated mixed-chain phosphatidylcholines can interdigitate into a DPPA-containing leaflet, leading to disorder in one or both leaflets. d-nb.info

Conversely, in some systems, the presence of certain peptides can induce a quasi-interdigitated phase in DPPG (a related acidic phospholipid), and DPPC can be incorporated into this interdigitated structure. nih.gov While direct evidence for DPPA-induced interdigitation is specific to the system, it is a known property of lipid bilayers that can be influenced by the presence of lipids like DPPA, especially in response to interactions with other molecules or changes in the environment. d-nb.infoaip.org Interdigitation is thought to increase the shear viscosity between membrane leaflets, which could in turn reduce lateral diffusion. d-nb.info

Modulation of Membrane Properties by Environmental Factors

The behavior of DPPA in membranes is highly sensitive to its chemical environment, particularly pH and the presence of ions. These factors can dramatically alter the charge state of the DPPA headgroup, leading to significant changes in membrane properties.

The protonation state of the phosphate (B84403) headgroup of DPPA is a primary determinant of its behavior in monolayers and bilayers. nih.govvictoria.ac.nz At a pH below 10, DPPA monolayers on water are predominantly populated by neutral species and exhibit the highest packing density. nih.govvictoria.ac.nzresearchgate.net As the pH increases, deprotonation of the headgroup leads to an expansion of the monolayer. victoria.ac.nz The pKa of the DPPA monolayer is higher than in solution and is influenced by the packing density of the lipids. victoria.ac.nznih.gov The charge at the interface also weakly influences the ordering of the lipid chains in the fluid phase. nih.gov

Cations in the aqueous subphase have a profound effect on DPPA-containing membranes. They can expand and stabilize DPPA monolayers, with the magnitude of the effect varying for different ions. nih.govvictoria.ac.nzresearchgate.net For instance, at pH 5.6, the stabilizing effect increases in the order: Na⁺ > K⁺ ≈ Mg²⁺ > Ca²⁺. nih.govvictoria.ac.nzresearchgate.net The binding affinity of cations to the DPPA headgroup, which influences its deprotonation, follows the order: Ca²⁺ > Mg²⁺ > Na⁺ > K⁺. nih.govvictoria.ac.nz This interaction can lead to lipid compaction by screening electrostatic repulsion between the negatively charged headgroups, thereby increasing the cohesion of the membrane. mdpi.com Divalent cations like Ca²⁺ can induce a fluid-to-ordered phase transition at a constant temperature by neutralizing the surface charge. researchgate.netnih.govkoreascience.kr In contrast, monovalent cations can lower the phase transition temperature, effectively fluidizing the bilayer. researchgate.net The interaction of ions like Na⁺ can also lead to an increase in membrane thickness. mdpi.com

Data Tables

Table 1: Influence of Phosphatidic Acid Species on Membrane Properties in a POPC Bilayer

| Parameter | Effect of POPA | Effect of SAPA | Effect of DPPA |

| Membrane Thickness | Significantly Increased | Significantly Increased | Significantly Increased |

| Tilt Coefficient | Increased | Increased | Increased |

| Lateral Diffusion Coefficient | Increased | Increased | Increased |

| Interdigitation | Increased | Increased | Decreased |

| Area Compressibility (KA) | Increased | Greatly Decreased | Increased |

| Data derived from molecular dynamics simulations. mdpi.com |

Table 2: Effect of Cations on DPPA Monolayer Properties at pH 5.6

| Cation | Effect on Monolayer | Binding Affinity to Headgroup |

| Na⁺ | Expansion and Stabilization | > K⁺ |

| K⁺ | Expansion and Stabilization | < Na⁺, Mg²⁺, Ca²⁺ |

| Mg²⁺ | Expansion and Stabilization | > Na⁺, K⁺ |

| Ca²⁺ | Expansion and Stabilization | > Mg²⁺, Na⁺, K⁺ |

| Based on compression isotherm studies. nih.govvictoria.ac.nzresearchgate.net |

pH-Dependent Ionization States of DPPA and Their Biophysical Consequences

The ionization state of the phosphomonoester headgroup of dipalmitoylphosphatidic acid (DPPA) is highly dependent on the surrounding pH, a characteristic that allows it to function as a pH biosensor within cellular membranes. nih.gov The pKa of this headgroup, which is the pH at which half of the molecules are ionized, falls within the physiological range. nih.gov This means that small fluctuations in intracellular pH can significantly alter the charge of DPPA molecules, leading to profound changes in membrane structure and function.

At a pH below its first pKa value (pKa1 ≈ 3-4), the phosphate group of DPPA is fully protonated and thus electrically neutral. conicet.gov.ar As the pH increases, the first proton dissociates, leaving the molecule with a net charge of -1. A further increase in pH will lead to the dissociation of the second proton (pKa2 ≈ 8-11.5), resulting in a dianionic headgroup with a net charge of -2. conicet.gov.arresearchgate.net The precise pKa values can be influenced by factors such as the packing density of the lipid monolayer and the ionic strength of the aqueous subphase. researchgate.net For instance, in a condensed DPPA monolayer, the surface-pKa2 has been reported to be as high as 11.5, which is significantly higher than previously thought. researchgate.netohiolink.edu The presence of sodium cations can lower this value to 10.5. researchgate.netohiolink.edu

The pH-induced changes in the ionization state of DPPA have significant biophysical consequences. For example, at pH values below 10, DPPA monolayers are predominantly populated by neutral species and exhibit the highest packing density. ohiolink.eduresearchgate.net As the pH increases and the headgroup becomes more negatively charged, the electrostatic repulsion between adjacent DPPA molecules leads to an expansion of the monolayer. researchgate.net This change in molecular packing can affect the fluidity and permeability of the membrane. Furthermore, the surface potential of a DPPA monolayer is also modulated by pH, which can influence the interaction of the membrane with proteins and other charged molecules. nih.gov

| pH Condition | Predominant DPPA Ionization State | Biophysical Consequences |

| < pKa1 (~3-4) | Neutral (fully protonated) | Highest packing density, more rigid monolayer structure nih.gov |

| pKa1 < pH < pKa2 | Mono-anionic (-1) | Increased molecular area due to electrostatic repulsion frontiersin.org |

| > pKa2 (~8-11.5) | Di-anionic (-2) | Further expansion of the monolayer, increased surface potential researchgate.netnih.gov |

This table provides a simplified overview of the pH-dependent ionization states of DPPA and their general biophysical consequences. The exact pKa values and the magnitude of the effects can vary depending on the specific experimental conditions.

Influence of Divalent Cations (e.g., Ca2+, Zn2+) on DPPA Membrane Organization

Divalent cations, such as calcium (Ca²⁺) and zinc (Zn²⁺), play a crucial role in modulating the organization and behavior of DPPA-containing membranes. These ions can interact with the negatively charged phosphate headgroup of DPPA, leading to significant changes in membrane structure and function, including membrane fusion and the formation of lipid domains.

The interaction of divalent cations with DPPA is dependent on both the specific cation and the pH of the surrounding environment. researchgate.net At a pH of 5.6, where DPPA is predominantly in a mono-anionic state, cations have been found to expand and stabilize the monolayer in the following order of increasing magnitude: Na⁺ > K⁺ ~ Mg²⁺ > Ca²⁺. ohiolink.eduresearchgate.net However, the binding affinity of these cations to the DPPA headgroup, which influences the deprotonation of the lipid, follows a different trend: Ca²⁺ > Mg²⁺ > Na⁺ > K⁺. ohiolink.eduresearchgate.net This stronger binding of Ca²⁺ can induce the formation of three-dimensional lipid structures on the surface of the monolayer. researchgate.net

In the context of membrane fusion, both Ca²⁺ and Mg²⁺ have been shown to induce the fusion of phosphatidic acid vesicles, with the threshold concentration for fusion being the same for both cations. nih.gov The fusion process is correlated with an increase in the surface tension of the membrane. nih.gov Furthermore, Zn²⁺ and Ca²⁺ can act synergistically to promote membrane fusion. nih.gov Micromolar concentrations of Zn²⁺ can make phospholipid membranes more susceptible to Ca²⁺-triggered fusion. nih.gov

The presence of divalent cations can also lead to the formation of distinct lipid domains within the membrane. For example, at pH 5, Zn²⁺ can induce a phase transition in phosphatidic acid monolayers from an expanded to a condensed state, indicating the formation of more ordered domains. frontiersin.org Both Zn²⁺ and Ca²⁺ have been found to interact with the glycerol (B35011) groups of lipid molecules. researchgate.netrsc.org

| Cation | Effect on DPPA Monolayer at pH 5.6 | Binding Affinity to DPPA Headgroup | Observed Effects on Membrane Organization |

| Ca²⁺ | Least expansion and stabilization | Highest | Induces 3D lipid structures, promotes membrane fusion researchgate.netnih.gov |

| Mg²⁺ | Moderate expansion and stabilization | High | Promotes membrane fusion nih.gov |

| Zn²⁺ | Not explicitly ranked in the same study | High | Induces condensed phase domains, acts synergistically with Ca²⁺ in fusion frontiersin.orgnih.gov |

| Na⁺ | Greatest expansion and stabilization | Moderate | Can reduce the surface-pKa2 of DPPA researchgate.net |

| K⁺ | Moderate expansion and stabilization | Lowest | Does not induce 3D lipid structures researchgate.net |

This table summarizes the influence of various cations on DPPA membranes based on available research. The specific effects can be concentration- and pH-dependent.

Effects of Other Lipid Species (e.g., Phosphatidylethanolamine (B1630911), Cholesterol) on DPPA-Membrane Interactions

The biophysical properties of DPPA-containing membranes are also significantly influenced by the presence of other lipid species, such as phosphatidylethanolamine (PE) and cholesterol. These molecules can modulate the packing, fluidity, and phase behavior of the membrane through their interactions with DPPA.

The interaction between DPPA and dipalmitoylphosphatidylethanolamine (DPPE) has been studied in the context of protein interactions with mixed lipid systems. researchgate.net The net charge of the lipid headgroup plays a role in the initial adsorption behavior of proteins. researchgate.net In ternary mixtures of dipalmitoylphosphatidic acid, dipalmitoylphosphatidylcholine, and phosphatidylethanolamine, the presence of calcium ions can induce lateral phase separation. researchgate.net

Cholesterol is a key component of many biological membranes and has a profound effect on their structure and function. The presence of cholesterol in a membrane can influence the interactions of DPPA. Research has shown that DPPA exhibits a preference for interacting with cholesterol over other phospholipids (B1166683) like phosphatidylcholine. nih.gov This interaction can affect various membrane parameters, including membrane thickness and the area per lipid molecule. nih.gov The incorporation of cholesterol into a DPPA-containing membrane can also impact the phase transition temperature of the lipid bilayer. researchgate.net

The effect of cholesterol on membrane properties can also be dependent on the saturation of the lipid chains. aps.org For instance, cholesterol has a stiffening effect on membranes composed of lipids with saturated chains. aps.org The presence of cholesterol can also influence the penetration of drugs and other molecules into the cell membrane, a process in which DPPA plays a regulatory role. researchgate.net

| Lipid Species | Effect on DPPA-Membrane Interactions |

| Phosphatidylethanolamine (PE) | Can influence protein adsorption to the membrane in mixed lipid systems. researchgate.net In the presence of Ca²⁺, can lead to lateral phase separation in ternary mixtures. researchgate.net |

| Cholesterol | DPPA shows a preferential interaction with cholesterol. nih.gov This interaction affects membrane thickness and area per lipid. nih.gov Modulates the phase transition temperature of DPPA-containing membranes. researchgate.net |

This table highlights the key effects of phosphatidylethanolamine and cholesterol on the interactions within DPPA-containing membranes.

Dipalmitoylphosphatidic Acid in Protein Lipid Interactions

Molecular Mechanisms of DPPA-Protein Binding

The interaction between DPPA and proteins is a complex process governed by a combination of electrostatic forces, hydrogen bonding, and the unique physicochemical properties of the lipid itself. These interactions are fundamental to the recruitment and regulation of proteins at the membrane interface.

Electrostatic and Hydrogen Bond Switch Models in Protein Recognition

A key model explaining the specific recognition of phosphatidic acid (PA), including DPPA, by proteins is the "electrostatic/hydrogen bond switch" model. osu.eduresearchgate.netnih.govresearchgate.net This model posits that the charge of the PA headgroup can be modulated by its interaction with positively charged amino acid residues, such as lysine (B10760008) and arginine, commonly found in protein binding domains. researchgate.net

Initially, the phosphate (B84403) headgroup of PA can exist in a mono-anionic state. researchgate.net Upon interaction with a protein, hydrogen bonds can form between the phosphate group and the side chains of lysine or arginine residues. researchgate.net This hydrogen bonding facilitates the deprotonation of the phosphate headgroup, increasing its negative charge to -2. researchgate.netmdpi.com This "switch" to a more negative charge state significantly strengthens the electrostatic attraction between the lipid and the protein, effectively "docking" the protein to the membrane. researchgate.netmdpi.com This mechanism provides a basis for the preferential binding of proteins to PA over other anionic phospholipids (B1166683). mdpi.com

The formation of hydrogen bonds is a critical component of this model. byjus.com These are special types of attractive intermolecular forces that occur between a hydrogen atom bonded to a highly electronegative atom and another nearby electronegative atom. byjus.com In the context of DPPA-protein interactions, the phosphate oxygen acts as the hydrogen bond acceptor, while the amino groups of lysine and arginine act as donors. researchgate.net

Specificity of Protein Binding to DPPA over Other Anionic Phospholipids

The specificity of protein binding to DPPA over other anionic phospholipids, such as phosphatidylserine (B164497) (PS), is a crucial aspect of its signaling function. Several factors contribute to this specificity. The electrostatic/hydrogen bond switch mechanism is a primary driver, as it creates a highly localized and strong negative charge on the PA headgroup that is not as readily formed with other anionic lipids. researchgate.netresearchgate.net

Furthermore, the unique packing properties of PA within the membrane can create local environments that are favorable for protein binding. researchgate.net The small headgroup of PA can induce negative membrane curvature, which can also influence the binding of certain proteins. nih.govresearchgate.net

Studies have shown that while some proteins can bind to other anionic lipids, the affinity and functional consequences are often different. For instance, while both DPPA and dipalmitoyl phosphatidylserine (DPPS) can increase the uptake of the complement protein C5b-7, the underlying mechanisms and efficiencies may differ. nih.gov The ability of proteins to discriminate between different anionic phospholipids is essential for the precise regulation of cellular signaling pathways.

Identification and Characterization of DPPA-Binding Proteins (PABPs)

A growing number of proteins have been identified that specifically bind to phosphatidic acid, and these are collectively known as PA-binding proteins (PABPs). nih.govresearchgate.net These proteins are diverse in their structure and function, and understanding their interaction with DPPA is key to elucidating the cellular roles of this lipid.

Structural Basis for DPPA Recognition by Effector Proteins

While there is no single, universally conserved PA-binding domain analogous to the C1 domain for diacylglycerol, several structural motifs and principles governing DPPA recognition have been identified. nih.govresearchgate.net Many PABPs contain clusters of basic amino acids, particularly lysine and arginine, which are critical for the initial electrostatic interactions with the negatively charged phosphate headgroup of DPPA. researchgate.net

The structure of the protein plays a significant role in how it interacts with the membrane. For example, the periplasmic substrate-binding protein DppA from Helicobacter pylori has a two-lobed structure with a deep cavity where it binds peptide ligands. researchgate.net While this DppA is involved in peptide transport, the principles of protein-ligand interaction, involving specific residues and conformational changes, are relevant to understanding how other proteins might recognize and bind to lipids like DPPA. researchgate.net

Computational modeling and structural studies have provided insights into the specific amino acid residues and their spatial arrangement that confer specificity for PA. researchgate.netmdpi.comacs.org These studies highlight the importance of both electrostatic and hydrophobic interactions in stabilizing the protein-lipid complex.

Functional Consequences of DPPA-PABP Interactions on Protein Localization and Activity

The binding of PABPs to DPPA can have profound effects on their cellular localization and enzymatic activity. By recruiting proteins to specific membrane compartments, DPPA can regulate their participation in various signaling pathways.

For example, the interaction of the mammalian target of rapamycin (B549165) (mTOR) with PA is crucial for its activation and signaling functions. mdpi.comresearchgate.net Studies have shown that the FRB domain of mTOR specifically binds to PA, and this interaction is influenced by the acyl chain composition of the lipid. researchgate.net This suggests that different species of PA, including DPPA, can fine-tune the activity of mTOR.

Furthermore, the binding of DPPA can induce conformational changes in proteins, leading to their activation or inhibition. The interaction of DPPA with specific effector proteins can trigger downstream signaling cascades involved in processes such as cell proliferation, vesicular trafficking, and stress responses. mdpi.comnih.gov

DPPA Regulation of Cytoskeletal Dynamics

Phosphatidic acid, generated through the action of phospholipase D (PLD), is an important regulator of the cytoskeleton. nih.gov This regulation is mediated through the interaction of PA with specific cytoskeletal proteins and their regulators.

Recent research has identified the cytoskeleton as a major target of PLD-PA signaling. nih.gov PA has been shown to directly bind to and modulate the activity of proteins that control the organization and dynamics of both actin filaments and microtubules. nih.gov For instance, capping protein and MAP65-1 have been identified as PABPs that regulate the cytoskeleton. nih.gov

The interaction between PA and these proteins can influence processes such as actin polymerization and microtubule stability. nih.govfrontiersin.org This regulation is crucial for a variety of cellular functions, including cell migration, morphogenesis, and cytokinesis. The PLD-PA signaling module acts as a central hub that integrates signals from various stimuli to control membrane-associated cytoskeletal dynamics. bibliotekanauki.plnih.govpublish.csiro.au

Interactions with Actin and Microtubule Cytoskeletons

Dipalmitoylphosphatidic acid (DPPA), a species of phosphatidic acid (PA), plays a significant role in the dynamic regulation of the cellular cytoskeleton. The cytoskeleton, composed of intricate networks of actin filaments and microtubules, is fundamental to maintaining cell shape, facilitating movement, and ensuring proper intracellular transport. PA, including DPPA, acts as a crucial lipid second messenger, directly and indirectly modulating the organization and function of these cytoskeletal components.

The interaction of PA with the actin cytoskeleton is multifaceted, influencing the polymerization and organization of actin filaments. This regulation is often mediated through direct binding to various actin-binding proteins (ABPs). For instance, PA has been shown to interact with phosphatidylinositol-4-phosphate (B1241899) 5-kinase (PIPKI), an enzyme that produces phosphatidylinositol 4,5-bisphosphate (PIP2), another critical signaling lipid. This interaction is essential for the membrane localization and activation of PIPKI, which in turn influences actin dynamics. nih.gov Furthermore, PA can directly bind to capping protein, an ABP that blocks the addition of actin monomers to the fast-growing "barbed" end of actin filaments. This interaction inhibits the capping protein's activity, thereby promoting actin polymerization.

The dynamic interplay between PA and the actin cytoskeleton is also evident in the context of phospholipase D (PLD), the enzyme responsible for producing PA from structural phospholipids like phosphatidylcholine. researchgate.net Studies have shown that PLD activity is implicated in the regulation of the actin cytoskeleton. nih.gov In some cases, PLD itself can directly interact with actin, suggesting a feedback loop where the enzyme that produces the signaling lipid is also a direct effector of the cytoskeletal structures it helps regulate. researchgate.net

With regard to the microtubule cytoskeleton , research has identified direct interactions between PA and microtubule-associated proteins (MAPs). A notable example is the interaction with MAP65-1, a protein that bundles microtubules. researchgate.net Studies in Arabidopsis have demonstrated that PA produced in response to salt stress binds to MAP65-1, enhancing its ability to polymerize and bundle microtubules. researchgate.net This interaction is vital for stabilizing the microtubule network and contributing to the cell's ability to tolerate environmental stress. researchgate.net This lipid-protein interaction highlights a direct mechanism by which dipalmitoylphosphatidic acid and other PAs can influence the structural integrity and organization of the microtubule network. The coordination between the actin and microtubule cytoskeletons is critical for many cellular processes, and proteins like PLD have been suggested to act as nodes that can interact with both systems. nih.govnih.gov

The table below summarizes key proteins that interact with phosphatidic acid to modulate the cytoskeleton, based on research findings.

| Interacting Protein | Cytoskeletal Component | Effect of Interaction |

| Phosphatidylinositol-4-phosphate 5-kinase (PIPKI) | Actin | Promotes actin cytoskeletal reorganization. nih.gov |

| Capping Protein | Actin | Inhibits capping activity, leading to increased actin polymerization. physiology.org |

| Phospholipase D (PLD) | Actin | Regulates actin polymerization; some isoforms bind directly to actin. researchgate.netnih.gov |

| Microtubule-Associated Protein 65-1 (MAP65-1) | Microtubules | Enhances microtubule polymerization and bundling. researchgate.net |

DPPA's Role in Cytoskeletal Organization and Cell Proliferation

The regulation of cytoskeletal dynamics by dipalmitoylphosphatidic acid is intrinsically linked to its role in fundamental cellular processes, most notably cytoskeletal organization and cell proliferation. nih.gov The cytoskeleton is not a static structure; its constant remodeling is essential for a cell to progress through the cell cycle and divide. ki.se

The organization of the cytoskeleton is a prerequisite for cell proliferation. During the cell cycle, both actin filaments and microtubules undergo dramatic rearrangements to form the mitotic spindle and the contractile ring, which are necessary for chromosome segregation and cytokinesis, respectively. e-century.usnih.gov By influencing the stability and organization of these structures, DPPA can exert significant control over cell cycle progression.

Research has specifically implicated DPPA in the regulation of cell proliferation by demonstrating its ability to induce cell cycle arrest. In studies on triple-negative breast cancer (TNBC) cells, DPPA was found to inhibit cell proliferation by arresting the cell cycle in the G2/M phase. nih.govresearchgate.netnih.gov The G2/M transition is a critical checkpoint where the cell prepares for mitosis, a process heavily dependent on the correct formation of the microtubule-based mitotic spindle. nih.gov The accumulation of cells in the G2 phase upon treatment with DPPA suggests an interference with the processes leading up to or during the initial stages of mitosis. nih.govnih.gov This effect is linked to the inhibition of Cyclin B1 (CCNB1), a key regulatory protein for the G2/M transition. nih.govresearchgate.net

The role of PA in cell proliferation extends to its involvement in major signaling pathways. PA is a known activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival. researchgate.netphysiology.org It has been shown that mTORC2, a component of the mTOR pathway that regulates the actin cytoskeleton, binds more strongly to saturated forms of PA, such as DPPA. researchgate.net This suggests that specific molecular species of PA can have distinct effects on signaling pathways that control both the cytoskeleton and cell proliferation.

Furthermore, the influence of PA on the cytoskeleton can directly impact cell proliferation through mechanical signaling. The cytoskeleton provides a structural framework that allows cells to sense and respond to the physical properties of their environment. nih.gov This mechanotransduction is crucial for regulating cell proliferation, and alterations in cytoskeletal organization can lead to changes in cell growth. plos.org

The findings on DPPA's effects on the cell cycle are summarized in the table below.

| Cell Line | Effect of DPPA | Mechanism |

| MDA-MB-231 (TNBC) | Inhibition of cell proliferation. researchgate.netnih.gov | Arrests the cell cycle at the G2/M transition by inhibiting CCNB1. nih.govresearchgate.net |

| 4T1 (TNBC) | Inhibition of in vivo tumor growth. researchgate.net | Suppressed cell proliferation and tumor angiogenesis in a mouse model. researchgate.net |

Role of Dipalmitoylphosphatidic Acid in Experimental Disease Models Molecular Mechanisms

DPPA in Experimental Cancer Models

Experimental studies have demonstrated that DPPA can inhibit tumor growth, with a primary focus on its anti-angiogenic capabilities. lidsen.comnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor development, providing the necessary nutrients and oxygen for cancer cell proliferation and metastasis. acs.orgmdpi.com

Anti-Angiogenic Mechanisms of DPPA in Pre-clinical Breast Cancer Models (e.g., Triple-Negative Breast Cancer Xenografts)

In preclinical models of breast cancer, including triple-negative breast cancer (TNBC) xenografts, DPPA has been shown to significantly suppress tumor growth and angiogenesis. lidsen.comdovepress.com Studies using mouse subcutaneous tumor models, such as those with 4T1 and MDA-MB-231 cells, have revealed that administration of DPPA leads to a reduction in both tumor volume and weight. nih.govdovepress.com This inhibitory effect on tumor growth is closely linked to a decrease in tumor angiogenesis, as evidenced by the reduced expression of the vascular endothelial marker CD34 in tumor tissues treated with DPPA. lidsen.comnih.gov

Furthermore, the anti-angiogenic effects of DPPA have been observed in other experimental systems, such as the chick embryo chorioallantoic membrane (CAM) and yolk sac membrane (YSM) models, where it effectively suppresses vascular growth. acs.orgmdpi.com These findings from various preclinical models provide strong evidence for DPPA's role as an inhibitor of angiogenesis in the context of breast cancer. acs.orgnih.gov

DPPA Inhibition of Vascular Endothelial Cell Proliferation, Migration, and Tube Formation

The anti-angiogenic properties of DPPA are, in large part, due to its direct effects on vascular endothelial cells, the primary cells involved in the formation of blood vessels. acs.orgmdpi.com Research has shown that DPPA can significantly inhibit the key processes of angiogenesis:

Proliferation: DPPA has been found to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. acs.org

Migration: The migration of vascular endothelial cells, a crucial step in the sprouting of new vessels, is markedly suppressed by DPPA. acs.org

Tube Formation: DPPA treatment has been observed to prevent HUVECs from forming the capillary-like microtubule networks that are characteristic of angiogenesis. acs.orgpnas.org

Molecular Pathways Involved in DPPA-Mediated Angiogenesis Suppression (e.g., CUX1/FGF1/HGF Signaling)

The molecular mechanisms underlying the anti-angiogenic effects of DPPA in breast cancer models have been investigated, with a key signaling pathway being identified. acs.orgmdpi.com Studies have elucidated that DPPA's anti-angiogenic activity is mediated through the inhibition of the Cut-like homeobox 1 (CUX1)/fibroblast growth factor 1 (FGF1)/hepatocyte growth factor (HGF) signaling pathway. acs.orgmdpi.com

The proposed mechanism is as follows:

DPPA targets and inhibits the expression of CUX1. acs.org

CUX1 acts as a transcriptional activator of FGF1. Therefore, the inhibition of CUX1 by DPPA leads to a reduction in both the transcription and protein expression of FGF1. acs.org

The decrease in FGF1 subsequently leads to the downregulation of HGF expression in HUVECs. acs.org

The suppression of this CUX1/FGF1/HGF signaling cascade by DPPA ultimately results in the inhibition of vascular endothelial cell migration and tube formation, thereby suppressing tumor angiogenesis. acs.orgscantox.com

DPPA Effects on Cell Cycle Progression (e.g., Cyclin B1 in G2 Phase Arrest)

In addition to its anti-angiogenic effects, DPPA has been shown to directly inhibit the proliferation of cancer cells by affecting cell cycle progression. lidsen.comnih.gov In human triple-negative breast cancer cells, DPPA treatment leads to an accumulation of cells in the G2 phase of the cell cycle, effectively arresting cell cycle progression. lidsen.comsemanticscholar.org

This G2 phase arrest is mediated by the downregulation of Cyclin B1 (CCNB1) expression. lidsen.comuminho.pt The reduction in Cyclin B1 levels is thought to diminish the formation of the Cyclin B1/CDK1 complex, which is crucial for the G2/M transition, thereby halting cell proliferation. lidsen.com The overexpression of Cyclin B1 has been shown to counteract the inhibitory effect of DPPA on cell growth. nih.gov

DPPA in Experimental Models of Other Diseases (e.g., Neurodegenerative Disorders)

The role of dipalmitoylphosphatidic acid in experimental models of diseases other than cancer, such as neurodegenerative disorders, is a developing area of research. While direct studies on the specific molecular mechanisms of DPPA in models of Alzheimer's or Parkinson's disease are limited, the broader investigation into the role of phospholipids (B1166683) in the pathogenesis of these diseases provides a valuable context.

Investigation of Phospholipid Roles in Disease Pathogenesis